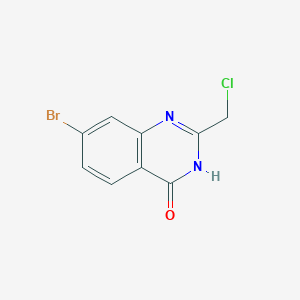

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one

CAS No.: 573681-17-1

Cat. No.: VC3234805

Molecular Formula: C9H6BrClN2O

Molecular Weight: 273.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573681-17-1 |

|---|---|

| Molecular Formula | C9H6BrClN2O |

| Molecular Weight | 273.51 g/mol |

| IUPAC Name | 7-bromo-2-(chloromethyl)-3H-quinazolin-4-one |

| Standard InChI | InChI=1S/C9H6BrClN2O/c10-5-1-2-6-7(3-5)12-8(4-11)13-9(6)14/h1-3H,4H2,(H,12,13,14) |

| Standard InChI Key | RNXMDEGFONRARD-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)N=C(NC2=O)CCl |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(NC2=O)CCl |

Introduction

Structural Characteristics and Physical Properties

Chemical Structure and Composition

7-bromo-2-(chloromethyl)quinazolin-4(3H)-one belongs to the broader class of quinazolinone compounds, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring with a ketone functionality at position 4. The specific substitution pattern includes a bromine atom at position 7 of the benzene ring and a chloromethyl group at position 2 of the pyrimidine ring. This particular arrangement of functional groups contributes to the compound's distinct chemical and biological properties.

Physical and Chemical Properties

Based on analysis of similar quinazolinone derivatives, we can establish the following predicted physical and chemical properties for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one:

| Property | Value |

|---|---|

| Molecular Formula | C9H6BrClN2O |

| Molecular Weight | 273.51 g/mol |

| Physical Appearance | White to off-white solid |

| Density | Approximately 1.7±0.1 g/cm³ |

| LogP | Estimated 1.5-2.0 |

| Solubility | Poorly soluble in water; soluble in organic solvents |

| Melting Point | Expected range: 180-220°C |

The molecular weight and formula are comparable to the related compound 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- which has identical molecular formula and weight (C9H6BrClN2O, 273.51 g/mol). The density is estimated based on the similar compound 7-Bromo-2-methylquinazolin-4(3H)-one which has a density of 1.7±0.1 g/cm³ .

Synthesis Methodologies

Advanced Synthetic Methods

For industrial-scale synthesis, optimization of reaction conditions including temperature, pressure, and catalyst selection would be critical factors. Based on the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone, a one-step process from appropriately substituted benzoic acid derivatives could potentially be developed .

One possible approach draws inspiration from the patent for 7-bromo-6-chloro-4(3H)-quinazolinone synthesis, which employs a one-step reaction using 2,4-dibromo-5-chlorobenzoic acid and formamidine acetate with catalysts under reflux conditions . Adapting this method for 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one would require modifications to introduce the chloromethyl group at position 2.

| Reagent | Function | Ratio (by mass) |

|---|---|---|

| Substituted benzoic acid precursor | Main reactant | 1 |

| Formamidine acetate derivative | Cyclization agent | 0.4-0.6 |

| Copper-based catalyst | Catalyst | 0.02-0.05 |

| Inorganic base | pH regulation | 0.35-0.66 |

| Acetonitrile | Solvent | 6-8 |

Chemical Reactivity and Functional Group Behavior

Reactive Sites

The 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one molecule contains several reactive sites that can participate in various chemical transformations:

-

The N-H bond at position 3 can undergo N-alkylation or N-acylation reactions

-

The carbonyl group at position 4 can participate in nucleophilic addition reactions

-

The chloromethyl group at position 2 serves as an electrophilic center for nucleophilic substitution reactions

-

The bromine at position 7 can be involved in metal-catalyzed coupling reactions

Chemical Transformations

The chloromethyl group represents a particularly reactive site that can undergo nucleophilic substitution reactions with various nucleophiles including amines, thiols, and alcohols. This reactivity makes the compound valuable as a building block for medicinal chemistry applications. The bromine substituent at position 7 can participate in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), allowing for further structural diversification.

Biological Activities and Applications

Structure-Activity Relationships

The specific substitution pattern in 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one contributes significantly to its biological activity profile. The chloromethyl group at position 2 serves as a potential alkylating moiety that can interact with nucleophilic centers in biological macromolecules. Meanwhile, the bromine at position 7 increases lipophilicity and may enhance membrane permeability, potentially improving the compound's ability to reach intracellular targets.

Research Status and Comparative Analysis

Current Research Status

While specific research on 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one is limited in the available search results, studies on similar quinazolinone derivatives provide valuable insights. Research on quinazolinone compounds has shown their potential as antimicrobial and cytotoxic agents, with some derivatives demonstrating potent antitumor activity with IC50 values in the nanomolar range.

Comparative Analysis with Related Compounds

A comparison of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one with structurally similar compounds reveals interesting patterns:

| Compound | Molecular Formula | Molecular Weight | Distinguishing Features | Potential Applications |

|---|---|---|---|---|

| 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one | C9H6BrClN2O | 273.51 g/mol | Bromine at position 7, chloromethyl at position 2 | Anticancer, antimicrobial |

| 7-Bromo-2-methylquinazolin-4(3H)-one | C9H7BrN2O | 239.07 g/mol | Methyl instead of chloromethyl | General biological activities |

| 7-Bromo-2-mercaptoquinazolin-4(3H)-one | C8H5BrN2OS | 257.11 g/mol | Mercapto group at position 2 | Potentially enhanced protein binding |

| 7-bromo-6-chloro-4(3H)-quinazolinone | C8H4BrClN2O | 259.49 g/mol | Additional chlorine at position 6 | Intermediate for anticoccidial drugs |

| 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)- | C9H6BrClN2O | 273.51 g/mol | Bromine at position 6 instead of 7 | Antimicrobial, antiparasitic |

The 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one shares structural similarities with 4(3H)-Quinazolinone, 6-bromo-2-(chloromethyl)-, differing only in the position of the bromine substituent. This positional isomer exhibits significant biological activities, including potential as an antimicrobial and antiparasitic agent, as well as promise in anticancer research due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Practical Applications and Future Research Directions

Pharmaceutical Applications

The unique structural features of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one make it a promising candidate for pharmaceutical development. The compound could serve as:

-

A building block for medicinal chemistry synthesis

-

A lead compound for development of antimicrobial agents

-

A potential anticancer agent targeting specific cellular pathways

-

An intermediate in the synthesis of more complex bioactive molecules

Future Research Directions

Further investigation of 7-bromo-2-(chloromethyl)quinazolin-4(3H)-one should focus on:

-

Optimization of synthetic routes to improve yield and purity

-

Comprehensive evaluation of biological activities across various targets

-

Structure-activity relationship studies to identify optimal substitution patterns

-

Development of more selective derivatives with enhanced pharmacological profiles

-

Investigation of potential synergistic effects when combined with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume